molecular formula C18H16N2 B11853519 4-Methyl-N'-(naphthalen-2-yl)benzene-1-carboximidamide CAS No. 76851-44-0

4-Methyl-N'-(naphthalen-2-yl)benzene-1-carboximidamide

Cat. No.: B11853519
CAS No.: 76851-44-0
M. Wt: 260.3 g/mol
InChI Key: JZMWGAQMYOKRJA-UHFFFAOYSA-N
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Description

4-Methyl-N-(naphthalen-2-yl)benzimidamide is an organic compound with the molecular formula C18H16N2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a benzimidamide group substituted with a methyl group and a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(naphthalen-2-yl)benzimidamide typically involves the reaction of ortho-phenylenediamines with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The separation and purification processes involve washing with hexane and water, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(naphthalen-2-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-N-(naphthalen-2-yl)benzimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(naphthalen-2-yl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function. In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The presence of electron-donating and electron-withdrawing groups on the benzimidazole scaffold influences its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(naphthalen-2-yl)benzimidamide is unique due to its specific substitution pattern, which enhances its stability and reactivity. The presence of the naphthalene ring and the methyl group on the benzimidamide scaffold provides distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

76851-44-0

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-methyl-N'-naphthalen-2-ylbenzenecarboximidamide

InChI

InChI=1S/C18H16N2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H2,19,20)

InChI Key

JZMWGAQMYOKRJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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